molecular formula C14H27N3O2 B592093 tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate CAS No. 1131594-80-3

tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate

Cat. No.: B592093
CAS No.: 1131594-80-3
M. Wt: 269.389
InChI Key: INADAXASGPTAFL-UHFFFAOYSA-N
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Description

tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate is an organic compound with the molecular formula C₁₃H₂₅N₃O₂This compound features a tert-butyl group, a piperidine ring, and an azetidine ring, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl carbamate and 1-(piperidin-3-yl)azetidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The piperidine and azetidine rings contribute to its binding affinity and specificity, allowing it to interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate is unique due to its specific combination of functional groups and ring structures. The presence of both piperidine and azetidine rings provides distinct chemical properties, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

tert-butyl N-[(1-piperidin-3-ylazetidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-7-11-9-17(10-11)12-5-4-6-15-8-12/h11-12,15H,4-10H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INADAXASGPTAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662496
Record name tert-Butyl {[1-(piperidin-3-yl)azetidin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131594-80-3
Record name 1,1-Dimethylethyl N-[[1-(3-piperidinyl)-3-azetidinyl]methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131594-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {[1-(piperidin-3-yl)azetidin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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